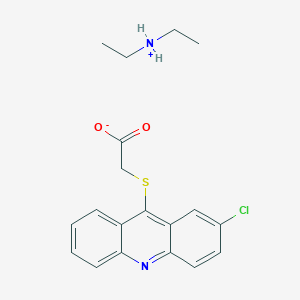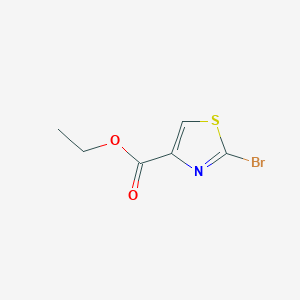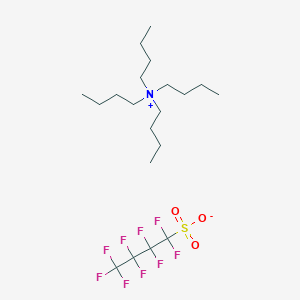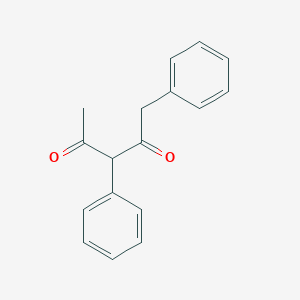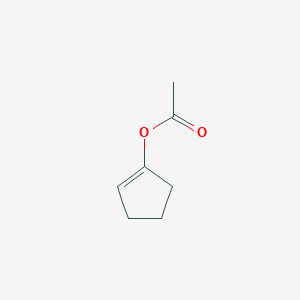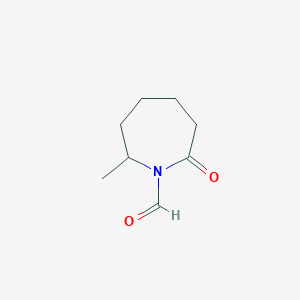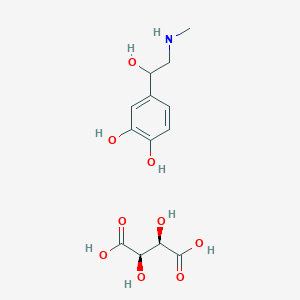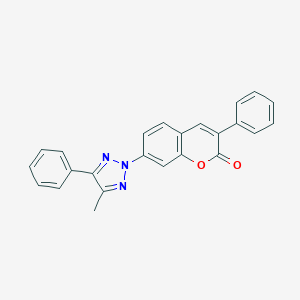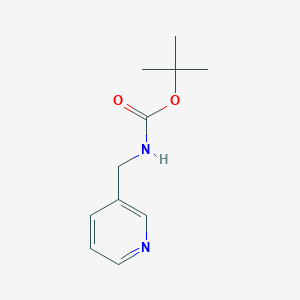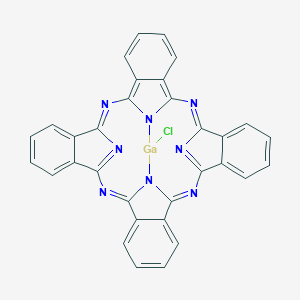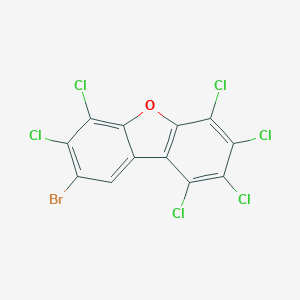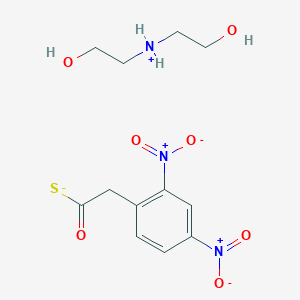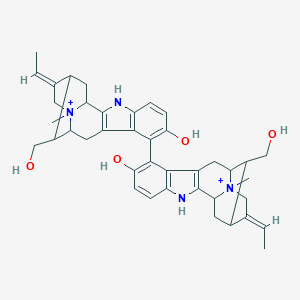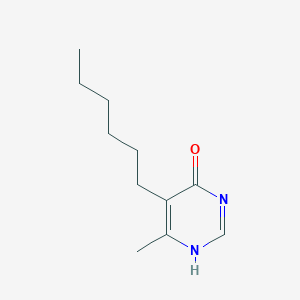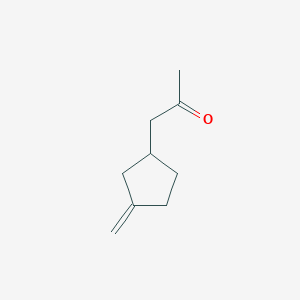
1-(3-Methylidenecyclopentyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylidenecyclopentyl)propan-2-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. MDPV has gained popularity as a recreational drug due to its stimulant properties, which produce feelings of euphoria, increased energy, and heightened alertness. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(3-Methylidenecyclopentyl)propan-2-one works by increasing the levels of dopamine and norepinephrine in the brain, which produces feelings of euphoria, increased energy, and heightened alertness. 1-(3-Methylidenecyclopentyl)propan-2-one achieves this by binding to the dopamine transporter and preventing the reuptake of dopamine, which leads to an accumulation of dopamine in the synaptic cleft.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(3-Methylidenecyclopentyl)propan-2-one include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. These effects are similar to those produced by other stimulants such as cocaine and amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methylidenecyclopentyl)propan-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which allows for the study of its effects at low concentrations. However, 1-(3-Methylidenecyclopentyl)propan-2-one also has several limitations, including its potential for abuse and its toxicity, which can make it difficult to use in animal studies.
Direcciones Futuras
There are several future directions for research on 1-(3-Methylidenecyclopentyl)propan-2-one. One area of interest is the development of new therapeutic applications for 1-(3-Methylidenecyclopentyl)propan-2-one, such as the treatment of ADHD and depression. Another area of interest is the study of the long-term effects of 1-(3-Methylidenecyclopentyl)propan-2-one use, including its potential for addiction and its impact on brain function. Finally, researchers are also interested in developing new synthetic cathinones that have fewer side effects and a lower potential for abuse.
Métodos De Síntesis
1-(3-Methylidenecyclopentyl)propan-2-one can be synthesized using a variety of methods, including the Leuckart reaction, which involves the reduction of a ketone with ammonium formate, and the Friedel-Crafts reaction, which involves the acylation of an aromatic ring with an acyl halide. However, the most common method for synthesizing 1-(3-Methylidenecyclopentyl)propan-2-one involves the condensation of cyclopentanone with propanone in the presence of a strong acid catalyst.
Aplicaciones Científicas De Investigación
1-(3-Methylidenecyclopentyl)propan-2-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(3-Methylidenecyclopentyl)propan-2-one has an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that 1-(3-Methylidenecyclopentyl)propan-2-one may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Propiedades
Número CAS |
100812-38-2 |
|---|---|
Nombre del producto |
1-(3-Methylidenecyclopentyl)propan-2-one |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-(3-methylidenecyclopentyl)propan-2-one |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(5-7)6-8(2)10/h9H,1,3-6H2,2H3 |
Clave InChI |
UXPGODLYTAQGTA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1CCC(=C)C1 |
SMILES canónico |
CC(=O)CC1CCC(=C)C1 |
Sinónimos |
2-Propanone, 1-(3-methylenecyclopentyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



